molecular formula C17H21NO2 B4585056 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine

3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine

Cat. No.: B4585056
M. Wt: 271.35 g/mol
InChI Key: NWSJGDGXSQPYML-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.157228913 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Effects

Parabens, including benzyl derivatives, are extensively used in consumer products and have been scrutinized for their environmental presence and endocrine-disrupting potentials. Research by Haman et al. (2015) reviews the fate and behavior of parabens in aquatic environments, highlighting their persistence and ubiquity in water systems due to widespread use and continuous environmental introduction. This research underscores the need for monitoring these compounds to assess their ecological impact and guide environmental management policies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Nutritional Effects

Coumarins and their derivatives, with structural similarities to 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine, exhibit a range of bioactivities including antitumor, anti-inflammatory, and antiviral effects. Zhu and Jiang (2018) discuss the structure-activity relationships of natural coumarins, emphasizing their potential for therapeutic applications based on their antioxidant properties. This review suggests avenues for the development of novel pharmaceuticals with minimized side effects (Zhu & Jiang, 2018).

Chemical and Biological Insights

The occurrence and toxicity of triclosan, a compound related to this compound, are detailed by Bedoux et al. (2012), indicating the environmental and health concerns associated with widespread chemical use. This review illustrates the chemical's persistence in the environment and potential for transforming into more toxic by-products, underlining the importance of understanding chemical behavior for health risk assessments (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Properties

IUPAC Name

N-methyl-3-(4-phenylmethoxyphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-12-5-13-19-16-8-10-17(11-9-16)20-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSJGDGXSQPYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 150 ml of ethanol containing methylamine (16 g) was added 1-benzyloxy-4-(3-bromopropyloxy)benzene (14 g). The solution was heated for 12 hours at 100° under nitrogen at 1000 psi. The solvent was evaporated in vacuo and the residue treated with 20% sodium hydroxide to ~pH10. The oil was extracted with ethyl acetate and converted in its hydrochloride salt in the usual manner to give 8.4 g (70%) of 1-benzyloxy-4-(3-methylaminopropoxy)benzene as its hydrochloride salt, mp 202°-204.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.